tert-Butyl (phenylmethylene)carbamate

Asymmetric catalysis Mannich reaction β-Amino acid synthesis

tert-Butyl (phenylmethylene)carbamate (CAS 177896-09-2), also known as N-Boc-benzaldimine, is a Boc-protected aldimine with molecular formula C12H15NO2 and molecular weight 205.25 g/mol. It is commercially available as a liquid with typical purity specifications of ≥98.0% (GC) and recommended storage at 2–8°C.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 177896-09-2
Cat. No. B3246339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (phenylmethylene)carbamate
CAS177896-09-2
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N=CC1=CC=CC=C1
InChIInChI=1S/C12H15NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b13-9+
InChIKeyXFRQMBFCAKTYIV-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (phenylmethylene)carbamate CAS 177896-09-2: Synthetic Utility and Procurement Overview


tert-Butyl (phenylmethylene)carbamate (CAS 177896-09-2), also known as N-Boc-benzaldimine, is a Boc-protected aldimine with molecular formula C12H15NO2 and molecular weight 205.25 g/mol . It is commercially available as a liquid with typical purity specifications of ≥98.0% (GC) and recommended storage at 2–8°C . This compound functions as a stable, isolable imine electrophile in asymmetric C–C bond-forming reactions, offering a pre-activated substrate for Mannich reactions, aza-Friedel–Crafts alkylations, and related transformations that afford Boc-protected chiral amines .

Why N-Boc-benzaldimine CAS 177896-09-2 Cannot Be Substituted by Unprotected Imines or Alternative N-Protected Aldimines


Unprotected benzaldimine undergoes rapid hydrolysis and oligomerization, rendering it unsuitable as a stable, storable electrophile for asymmetric catalysis. Among N-protected analogs, the Boc group in tert-butyl (phenylmethylene)carbamate confers a unique steric and electronic profile that directly influences enantioselectivity outcomes. Computational and NMR studies have established that the bulky Boc protecting group is of primary importance for achieving high enantioselectivity in direct Mannich reactions, as it modulates the stereodiscriminating transition states with chiral phosphoric acid catalysts [1]. In contrast, N-Cbz-protected aldimines, while also usable, exhibit differential reactivity profiles under catalytic conditions and cannot be assumed to deliver equivalent stereochemical outcomes without re-optimization [2].

Quantitative Performance Benchmarks: tert-Butyl (phenylmethylene)carbamate in Asymmetric Catalysis


Mannich Reaction with Silyl Ketene Acetals: Yield and Enantioselectivity Comparison for N-Boc-benzaldimine

In the thiourea-catalyzed enantioselective Mannich addition of silyl ketene acetals, N-Boc-benzaldimine (tert-butyl (phenylmethylene)carbamate) participated with aryl and heteroaromatic derivatives to afford β-amino ester products in nearly quantitative yield with enantioselectivity up to 98% ee [1]. This performance is reported within a broader substrate scope study of N-Boc aldimines; however, direct head-to-head data comparing this specific benzaldimine to other aryl-substituted N-Boc aldimines under identical conditions is not provided in the primary source [1].

Asymmetric catalysis Mannich reaction β-Amino acid synthesis

Proline-Catalyzed Mannich Reaction: Isolated Yield with Propionaldehyde

In a proline-catalyzed asymmetric Mannich reaction, tert-butyl (phenylmethylene)carbamate was employed as the N-Boc imine electrophile with propionaldehyde as the nucleophile component, affording the Mannich adduct in approximately 91% yield [1]. No comparator yield for an alternative N-protected benzaldimine under identical conditions is available.

Organocatalysis Mannich reaction Chiral amines

Silver-Catalyzed Enantioselective Mannich Reaction with Diazoacetate Esters

In a silver(I)-catalyzed enantioselective Mannich reaction, N-Boc aldimines including tert-butyl (phenylmethylene)carbamate were reacted with diazoacetate esters using (R)-DM-SEGPHOS as chiral ligand and AgOTf as catalyst at loadings as low as 1 mol%. The methodology was demonstrated on gram scale, though specific yield and ee data for this compound are aggregated within the class [1].

Transition metal catalysis Mannich reaction Diazo compounds

Aza-Friedel–Crafts Alkylation of Furan: Chiral Phosphoric Acid Catalysis

tert-Butyl (phenylmethylene)carbamate was employed as the imine electrophile in a chiral phosphoric acid-catalyzed asymmetric aza-Friedel–Crafts alkylation of furan, providing an atom-economical route to furan-2-ylamine derivatives with high enantioselectivity . No comparator data for alternative N-protected aldimines are provided.

Asymmetric catalysis Aza-Friedel–Crafts Furan chemistry

Boc vs. Cbz Protection: Differential Deprotection Orthogonality

The Boc protecting group in tert-butyl (phenylmethylene)carbamate is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas the Cbz (benzyloxycarbonyl) group requires hydrogenolysis or strongly acidic conditions for removal. This orthogonality is well-established in the protecting group literature [1]. Direct comparative kinetics for Boc-benzaldimine versus Cbz-benzaldimine deprotection are not available in the retrieved literature.

Protecting group strategy Peptide synthesis Orthogonal deprotection

Steric Bulk of Boc Group Drives Enantioselectivity in Direct Mannich Reactions

Computational and NMR characterization of associates between chiral BINOL-derived phosphoric acids and Boc-protected imines revealed that the bulky Boc group is primarily responsible for the high enantioselectivity observed in direct Mannich reactions. The steric demand of the tert-butyl moiety was found to be critical in differentiating stereodiscriminating intermediates [1]. No analogous computational data for Cbz-protected benzaldimine are available for direct comparison.

Stereoselection mechanism Computational chemistry Chiral phosphoric acid

Procurement-Relevant Application Scenarios for tert-Butyl (phenylmethylene)carbamate CAS 177896-09-2


Asymmetric Synthesis of Chiral β-Amino Esters and β-Amino Acids

tert-Butyl (phenylmethylene)carbamate serves as a stable, pre-formed N-Boc aldimine electrophile for catalytic asymmetric Mannich reactions with silyl ketene acetals, delivering β-amino esters in nearly quantitative yield with up to 98% ee [1]. This application is supported by the thiourea-catalyzed methodology established in Section 3 and is directly relevant for medicinal chemistry programs requiring enantiomerically enriched β-amino acid building blocks.

Organocatalytic Mannich Reactions with Aldehyde Nucleophiles

In proline-catalyzed Mannich reactions with aliphatic aldehydes such as propionaldehyde, tert-butyl (phenylmethylene)carbamate affords the corresponding chiral β-amino carbonyl adducts in approximately 91% yield [2]. This scenario is particularly relevant for laboratories employing organocatalytic approaches to chiral amine synthesis and seeking a reliable, commercially available N-Boc aldimine substrate.

Synthesis of Chiral Furan-2-ylamine Derivatives via Asymmetric Aza-Friedel–Crafts Alkylation

tert-Butyl (phenylmethylene)carbamate participates in chiral phosphoric acid-catalyzed aza-Friedel–Crafts alkylation of furan, providing an atom-economical route to chiral furan-2-ylamine derivatives with high enantioselectivity . The resulting Boc-protected amines can undergo oxidative furan ring cleavage to generate 1,4-dicarbonyl intermediates for further diversification. This scenario is supported by the evidence presented in Section 3.

Low-Catalyst-Loading Gram-Scale Asymmetric Mannich Reactions

Silver(I)-catalyzed enantioselective Mannich reactions of diazoacetate esters with N-Boc aldimines (including tert-butyl (phenylmethylene)carbamate) proceed with catalyst loadings as low as 1 mol% and have been demonstrated on gram scale [3]. This scenario is supported by class-level inference evidence in Section 3 and is directly relevant for process chemistry and scale-up operations where minimizing catalyst cost is a procurement consideration.

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